5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one
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Overview
Description
5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one is a synthetic compound known for its potential in various scientific research applications. With a complex molecular structure, it exhibits significant biological activity, making it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one generally involves a multi-step process. The initial step includes the preparation of 2-methylimidazo[1,2-c]quinazolin-3(2H)-one through the cyclization of appropriate precursors under controlled conditions. Next, the compound undergoes a thiolation reaction with 1-(indolin-1-yl)-1-oxobutan-2-thiol using a suitable thiolating agent. The final step involves the purification of the product using chromatographic techniques.
Industrial Production Methods: Scaling up the synthesis for industrial production might involve optimization of reaction conditions, including temperature, pressure, and the concentration of reagents to maximize yield and minimize by-products. Continuous flow chemistry could be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitutions at the indolinyl or quinazolinyl moieties are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Halogens, alkyl halides, or acyl chlorides in polar aprotic solvents.
Major Products Formed
Sulfoxides or sulfones from oxidation.
Thiols or thioethers from reduction.
Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one is utilized in:
Chemistry: As a building block for complex organic synthesis and in the development of new materials.
Biology: Investigating its role as an enzyme inhibitor or modulator.
Industry: Used in the synthesis of specialty chemicals and potential application in materials science.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their activity. It may bind to active sites or allosteric sites, influencing biochemical pathways.
Molecular Targets and Pathways Involved
Protein Kinases: Modulation of kinase activity can affect signaling pathways involved in cell proliferation and survival.
Enzymes: Inhibition of enzymes critical for pathogen survival, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other imidazoquinazoline derivatives, this compound stands out due to its unique indolinyl and thio functionalities, which enhance its binding affinity and specificity for certain biological targets.
List of Similar Compounds
2-methylimidazo[1,2-c]quinazolin-3(2H)-one: The core structure.
Indolinyl derivatives: Varied by the substituents on the indolinyl group.
Thioether imidazoquinazolines: Related by the presence of thioether groups.
This compound’s unique combination of structural elements makes it a promising candidate for further exploration in scientific research and industrial applications.
Properties
IUPAC Name |
5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-19(22(29)26-13-12-15-8-4-7-11-18(15)26)30-23-25-17-10-6-5-9-16(17)20-24-14(2)21(28)27(20)23/h4-11,14,19H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDNXBDJEXCBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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